1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA
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Overview
Description
1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 3,4-dichlorophenyl ring and a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA can be synthesized through the reaction of 3,4-dichloroaniline with furan-2-carbonyl isothiocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonylurea.
Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: Formation of sulfonylurea derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active site residues, while the phenyl and furan rings can engage in hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(THIOUREA): Lacks the furan-2-carbonyl group, which may affect its biological activity.
1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)UREA: Contains a urea group instead of a thiourea group, which may alter its chemical reactivity and biological properties.
Uniqueness: 1-(3,4-DICHLOROPHENYL)-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the presence of both the thiourea and furan-2-carbonyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-8-4-3-7(6-9(8)14)15-12(19)16-11(17)10-2-1-5-18-10/h1-6H,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGRGXUNSPPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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